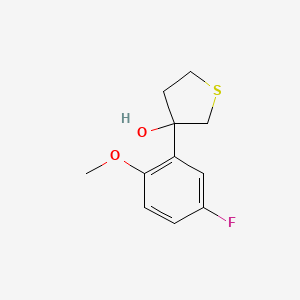

3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol

Description

3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with a 5-fluoro-2-methoxyphenyl group. Its molecular formula is C₁₀H₁₁FO₃S, with a calculated molecular weight of 242.26 g/mol. Thiolane derivatives are of interest in medicinal chemistry due to sulfur's role in modulating lipophilicity and metabolic stability. The compound’s synthesis likely involves functionalization of the thiolan-3-ol core via reactions such as the Mitsunobu protocol, which is effective for introducing aryl groups to alcohols .

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2S/c1-14-10-3-2-8(12)6-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPUHSAFUBQSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical characteristics:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Key Features |

|---|---|---|---|---|---|

| 3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol | C₁₀H₁₁FO₃S | 242.26 | 5-Fluoro-2-methoxy | Thiolane (5-membered) | Sulfur atom enhances lipophilicity |

| 3-(5-Fluoro-2-methylphenyl)thiolan-3-ol | C₁₀H₁₁FOS | 198.26 | 5-Fluoro-2-methyl | Thiolane | Methyl group reduces polarity vs. methoxy |

| 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol | C₁₀H₁₂FNO₂ | 213.21 | 5-Fluoro-2-methoxy | Azetidine (4-membered) | Nitrogen introduces hydrogen-bonding potential |

Key Differences and Implications

Heterocycle Core

- Thiolane vs. Azetidine: The 5-membered thiolane ring (C₄H₈S) in the target compound reduces ring strain compared to 4-membered azetidine (C₃H₆N). Sulfur in thiolane increases lipophilicity (logP ~2.5 estimated), whereas azetidine’s nitrogen may lower logP (~1.8), influencing membrane permeability and bioavailability.

Substituent Effects

- Methoxy vs. Methyl :

- The methoxy group (-OMe) in the target compound is electron-donating, enhancing resonance stabilization of the aryl ring. This contrasts with the methyl group (-CH₃), which exerts weaker electronic effects but improves metabolic stability by resisting oxidative degradation .

- Fluorine at the 5-position is conserved across analogs, contributing to enhanced bioavailability and resistance to cytochrome P450-mediated metabolism.

Pharmacological and Chemical Relevance

While specific pharmacological data for this compound are unavailable in the provided evidence, insights can be extrapolated:

- Thiolane vs. Azetidine : Sulfur’s larger atomic radius and lower electronegativity may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas azetidine’s rigidity and hydrogen-bonding capacity could favor GPCR targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.